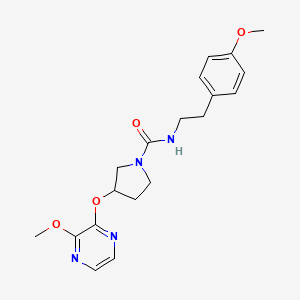
1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine. The 3-methoxybenzyl group could be introduced through a Friedel-Crafts alkylation . The carboxylic acid group might be introduced through oxidation of a corresponding alcohol or aldehyde group.Wissenschaftliche Forschungsanwendungen
Molecular Conformation and Hydrogen Bonding
1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is involved in research exploring complex hydrogen-bonded framework structures. Studies like one conducted by Asma et al. (2018) reveal that related pyrazole derivatives form structures containing multiple hydrogen-bond types, highlighting the compound's significance in understanding molecular interactions and conformation (Asma et al., 2018).
Synthesis and Structural Analysis
Research focusing on the synthesis and structural analysis of pyrazole derivatives provides insights into regioselective reactions and crystal structure. For example, Kumarasinghe et al. (2009) discuss the synthesis of a closely related compound, demonstrating the complex nature of structural determination and the importance of X-ray crystallography in this field (Kumarasinghe et al., 2009).
Chemical Properties and Stability
Studies also investigate the chemical properties and stability of related pyrazole compounds. Meskini et al. (2010) focus on the crystal packing and intermolecular interactions of a pyrazole derivative, which are crucial for understanding the stability and reactivity of these compounds (Meskini et al., 2010).
Potential Pharmacological Activities
Some research explores the potential pharmacological activities of pyrazole derivatives. Menozzi et al. (1994) studied pyrazole-acetic acids, finding significant anti-inflammatory and analgesic activities in animal models, indicating the potential medicinal applications of these compounds (Menozzi et al., 1994).
Applications in Organic Synthesis
Research by Eller and Holzer (2004) and others demonstrate the use of pyrazole derivatives in organic synthesis, particularly as intermediates or protecting groups, underlining their versatility in chemical synthesis (Eller & Holzer, 2004).
Wirkmechanismus
Target of Action
The primary target of 1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
This compound interacts with FAAH through a time-dependent and dose-dependent inhibitory activity . The mechanism of inhibition is most likely irreversible or slowly reversible . This means that the compound binds to FAAH and reduces its activity over time, leading to an increase in endocannabinoid levels .
Biochemical Pathways
The inhibition of FAAH leads to an increase in endocannabinoid levels. Endocannabinoids, such as anandamide and 2-arachidonoylglycerol, are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological and cognitive processes including fertility, pregnancy, pre-and postnatal development, various activity of the immune system, appetite, pain-sensation, mood, and memory .
Result of Action
By inhibiting FAAH and increasing endocannabinoid levels, 1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can potentially modulate the endocannabinoid system and influence various physiological processes. This could lead to potential analgesic, anti-inflammatory, or neuroprotective effects .
Eigenschaften
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-13(14(17)18)10(2)16(15-9)8-11-5-4-6-12(7-11)19-3/h4-7H,8H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAZYMFVHJOMNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)OC)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate](/img/structure/B2356547.png)



![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2356553.png)






![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B2356564.png)

